1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-
Description
Molecular Architecture and IUPAC Nomenclature
The core structure of this compound consists of a fused bicyclic system: a pyrrole ring annulated to a pyridine ring. The pyrrole moiety is substituted at the 3-position with a 4-piperidinyl group, while the pyridine ring bears an amine group at the 6-position.
IUPAC Name
The systematic name, as per PubChem records, is 3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine . This nomenclature reflects:
- The parent heterocycle (1H-pyrrolo[2,3-b]pyridine).
- The substituents: a piperidinyl group at position 3 and an amine at position 6.
Molecular Formula and Connectivity
- Molecular Formula : C₁₂H₁₆N₄.
- SMILES Notation : C1CNCCC1C2=CNC3=C2C=CC(=N3)N.
- Key Structural Features :
- A bicyclic pyrrolopyridine scaffold.
- A piperidine ring connected via a single bond to the pyrrole nitrogen.
- Planar aromatic regions interspersed with aliphatic flexibility from the piperidine substituent.
Crystallographic Analysis and Conformational Dynamics
X-ray Diffraction Studies
While direct crystallographic data for this specific compound remains unpublished, insights can be extrapolated from structurally analogous pyrrolopyridine derivatives. For example:
- In kinase-bound pyrrolopyridines, the bicyclic core adopts a planar conformation, enabling π-stacking interactions with aromatic residues in enzyme active sites.
- The piperidinyl substituent likely assumes a chair conformation , as observed in crystallographic studies of related piperidine-containing compounds.
Table 1: Predicted Conformational Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR features based on structural analogs:
Infrared (IR) Spectroscopy
Key absorption bands:
Thermodynamic Properties and Solubility Profiling
Phase Behavior
Solubility
- Polar Solvents : Moderate solubility in DMSO (predicted >10 mM).
- Aqueous Solubility : <1 mg/mL (estimated via LogP = 2.2).
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| LogP (octanol-water) | 2.2 | XLogP3-AA | |
| Polar Surface Area | 58.2 Ų | PubChem compute | |
| Molar Refractivity | 66.8 cm³ | PubChem compute |
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C12H16N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H3,13,15,16) |
InChI Key |
OCFGJYKAQDYOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=N3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved by cyclization reactions involving pyridine and pyrazole derivatives.
Introduction of the Amine Group: The amine group at the 6th position can be introduced through nucleophilic substitution reactions.
Attachment of the Piperidinyl Group: The piperidinyl group at the 3rd position can be attached using reductive amination or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrolo[2,3-b]pyridine core is susceptible to electrophilic substitution, with regioselectivity governed by substituent directing effects. Key reactions include:
Halogenation
| Reaction Type | Reagent/Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| Iodination | NIS, DMF, 80°C | 3 | 85% |
Nitration
-
Nitration with HNO₃/H₂SO₄ predominantly targets the 3-position in unsubstituted systems . For 3-substituted derivatives, nitration may occur at the 2-position, as observed in 2-phenyl-1H-pyrrolo[2,3-b]pyridine .
Nucleophilic Reactions at the 6-Amino Group
The 6-amino group participates in nucleophilic reactions, enabling functionalization:
Acylation
-
Reaction with acyl chlorides (e.g., benzoyl chloride) forms amides. In a study, 4-amino-pyrrolo[2,3-b]pyridine derivatives were acylated using 4-cyanopicolinoyl chloride to yield bioactive analogues .
| Substrate | Acylating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Amino-pyrrolopyridine | 4-Cyanopicolinoyl Cl | 6-(4-Cyanopicolinamido) derivative | 78% |
Condensation
-
The amine reacts with aldehydes or ketones to form Schiff bases. For example, condensation with benzaldehyde produces imine derivatives .
Cross-Coupling Reactions
The introduction of halogens enables transition-metal-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
-
Iodo-substituted derivatives undergo Suzuki coupling with aryl boronic acids. For instance, 3-iodo-pyrrolo[2,3-b]pyridine coupled with phenyl boronic acid yields 3-aryl derivatives .
| Substrate | Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-Iodo-pyrrolopyridine | PhB(OH)₂ | Pd(PPh₃)₄ | 92% |
Cyclocondensation Reactions
The 6-amino group facilitates fusion with heterocycles:
Pyrimidine Formation
-
Reaction with urea or thiourea under acidic conditions forms pyrrolo[2,3-d]pyrimidines. For example, 6-amino-pyrrolo[2,3-b]pyridine condensed with urea yields fused pyrimidinones .
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Amino-pyrrolopyridine | Urea, HCl | Pyrrolo[2,3-d]pyrimidin-2-one | 53% |
Piperidinyl Substituent Reactivity
The 4-piperidinyl group undergoes alkylation and amidation:
N-Alkylation
-
Quaternization of the piperidine nitrogen with alkyl halides (e.g., methyl iodide) forms ammonium salts, enhancing water solubility .
Amidation
-
Reaction with chloroformates or isocyanates generates carbamates or ureas. In a study, piperidinyl-pyrrolopyridine derivatives were converted to carboxamides with improved pharmacokinetics .
Reductive Amination
The 6-amino group participates in reductive amination with ketones or aldehydes. For example, reaction with acetone and NaBH₃CN yields secondary amines .
Mannich Reactions
The pyrrolopyridine core reacts with formaldehyde and amines to form Mannich bases. For instance, 1H-pyrrolo[2,3-b]pyridines treated with morpholine and formaldehyde yield 3-(morpholinomethyl) derivatives .
Oxidation Reactions
Scientific Research Applications
Immunomodulatory Applications
One of the significant applications of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- lies in its role as an immunomodulator targeting Janus kinase 3 (JAK3). Research has demonstrated that derivatives of this compound exhibit promising inhibitory activity against JAK3, which is crucial for the regulation of immune responses, particularly in T cell proliferation.
- Mechanism of Action : The compound interacts with the hinge region of the ATP-binding site in JAK3, enhancing its inhibitory effects. A structure–activity relationship (SAR) study revealed that modifications at specific positions significantly impact its potency. For instance, the introduction of a carbamoyl group at the C5 position and variations in the C4-substituent were found to enhance JAK3 inhibitory activity dramatically .
- Biological Evaluation : In vitro studies indicated that certain derivatives could inhibit IL-2-stimulated T cell proliferation effectively. Notably, one derivative showed over 200-fold increased activity compared to the initial compound . This suggests a potential therapeutic application in treating autoimmune diseases and other conditions where immune modulation is beneficial.
Antitumor Activity
Another critical application area for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is its use as an antitumor agent. Recent studies have explored its efficacy against various cancer cell lines.
- Inhibition of c-Met Kinase : A series of compounds based on this scaffold were synthesized and evaluated for their inhibitory effects on c-Met kinase, which plays a vital role in tumor growth and metastasis. One compound demonstrated significant cytotoxicity across several cancer cell lines (A549, HepG2, MCF-7, and PC-3), with IC50 values ranging from 0.82 to 1.00 µM .
- Mechanistic Insights : The most promising derivative exhibited selective inhibition against c-Met kinase and was further studied for its ability to induce apoptosis in cancer cells. This highlights the potential for developing targeted therapies based on this compound to combat various malignancies .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships of 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives has been pivotal in optimizing their biological activities.
| Compound | Modification | JAK3 IC50 (nM) | c-Met IC50 (µM) |
|---|---|---|---|
| Initial Compound | None | 1100 | Not Applicable |
| Derivative A | C5-Carbamoyl Group | 3.5 | Not Tested |
| Derivative B | C4-Piperidine Substitution | 3200 | Not Tested |
| Derivative C | Phenyl Hydrazone Moiety | Not Tested | 0.506 |
This table summarizes key findings from SAR studies that illustrate how specific modifications can enhance the activity against JAK3 and c-Met kinases. The data indicate that strategic alterations can lead to significant improvements in potency and selectivity.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of pyrrolopyridines, which have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Chemical Structure and Properties
The molecular formula of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is with a molecular weight of approximately 215.28 g/mol. The structure features a pyrrole ring fused to a pyridine nucleus and a piperidine substituent, which contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as anti-cancer agents. For instance, compounds with modifications at the piperidine moiety have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Immunomodulatory Effects : A study focused on the synthesis of novel derivatives demonstrated that certain pyrrolo[2,3-b]pyridine compounds act as immunomodulators targeting JAK3 pathways, suggesting their potential in treating autoimmune diseases .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against Mycobacterium tuberculosis. Some derivatives were found to possess significant inhibitory effects, indicating potential for development as anti-tubercular agents .
Anticancer Activity
In a study by Nakajima et al., various derivatives of 1H-Pyrrolo[2,3-b]pyridine were synthesized and tested for cytotoxicity against cancer cell lines. The findings indicated that specific structural modifications enhanced their efficacy against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .
Immunomodulatory Effects
Research conducted by Yutaka Nakajima et al. demonstrated that certain derivatives can modulate immune responses effectively. The most active compounds showed significant inhibition of JAK3 kinase activity, resulting in reduced inflammatory responses in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Key findings include:
- Piperidine Substituents : Variations in the piperidine ring significantly affect the compound's potency. For example, introducing electron-withdrawing groups enhances anticancer activity .
- Positioning of Functional Groups : The placement of substituents on the pyrrole and pyridine rings plays a critical role in determining biological efficacy. Compounds with para-substituted phenyl groups showed improved insulin sensitivity and anticancer properties .
Data Table: Biological Activities of Selected Derivatives
Comparison with Similar Compounds
Key Comparative Data
Table 1: Structural and Functional Comparison of Analogues
Research Findings and Implications
- Piperidinyl vs. Pyrazolyl at Position 3 : Piperidinyl analogues (e.g., CAS 149692-82-0) favor hydrophobic interactions, while pyrazolyl derivatives () enable π-π stacking and hydrogen bonding, critical for kinase inhibition .
- Amine at Position 6 : The 6-amine group (CAS 145901-11-7) enhances solubility and serves as a handle for further functionalization in drug development .
- Multi-Substituted Analogues : Compounds like E4V and HKJ demonstrate that combining substituents at multiple positions broadens target selectivity and potency .
Q & A
Q. Yield Improvement Strategies :
- Use of microwave-assisted synthesis to reduce reaction times.
- Screening of palladium catalysts (e.g., XPhos vs. SPhos) for coupling efficiency .
How can structural contradictions in NMR data for pyrrolopyridine derivatives be resolved?
Advanced Research Focus
Discrepancies in NMR spectra often arise from tautomerism or rotameric forms. For example, 7-azatryptophan (a related compound) shows proton shifts influenced by the indole-like π-system . Methodological approaches include:
- 2D NMR (COSY, HSQC) to assign overlapping signals in substituted pyrrolopyridines .
- Variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the piperidinyl group) .
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
What in vitro assays are suitable for evaluating kinase inhibition by 3-(4-piperidinyl)-pyrrolopyridines?
Basic Research Focus
Pyrrolopyridine derivatives are known protein kinase inhibitors. Standard assays include:
- ATP-competitive kinase assays (e.g., TR-FRET-based Z’-LYTE™) for IC50 determination .
- Cellular proliferation assays (e.g., MTT) using cancer cell lines to assess anti-tumor activity .
- Selectivity profiling against kinase panels (e.g., 468 kinases) to identify off-target effects .
Q. Key Data :
| Kinase Target | IC50 (nM) | Selectivity Index | Reference |
|---|---|---|---|
| EGFR | 12.3 | >100x vs. VEGFR2 | |
| MET | 8.7 | >50x vs. FGFR1 |
How do substituents on the pyrrolopyridine core influence pharmacokinetic properties?
Advanced Research Focus
Substituents like fluorine or piperidinyl groups modulate solubility, metabolic stability, and blood-brain barrier penetration:
- Fluorine substitution : Enhances metabolic stability by reducing CYP450-mediated oxidation (e.g., 3-fluoro derivatives show t1/2 > 4 h in liver microsomes) .
- Piperidinyl groups : Improve solubility via amine protonation at physiological pH (logP reduction from 3.2 to 2.1) .
- In vivo PET imaging : Fluorine-18 labeled analogs (e.g., [18F]-MK-6240) demonstrate brain uptake for tau NFT imaging .
What analytical methods ensure purity and stability of 3-(4-piperidinyl)-pyrrolopyridines?
Q. Basic Research Focus
- HPLC-UV/HRMS : For purity assessment (e.g., 98% purity achieved via C18 reverse-phase chromatography) .
- Residual solvent analysis : GC-MS to comply with ICH Q3C guidelines (e.g., limits for DMF < 880 ppm) .
- Forced degradation studies : Acid/alkali hydrolysis to identify labile groups (e.g., piperidinyl C-N bond stability at pH 2–9) .
How can SAR studies rationalize activity cliffs in pyrrolopyridine-based kinase inhibitors?
Advanced Research Focus
Activity cliffs arise from minor structural changes (e.g., 3-pyrazolyl vs. 3-piperidinyl). Strategies include:
- Free-energy perturbation (FEP) simulations to predict binding affinity changes .
- X-ray crystallography of inhibitor-kinase complexes (e.g., PDB 5TF) to map hydrophobic interactions with the DFG motif .
- Alanine scanning mutagenesis to identify critical kinase residues (e.g., gatekeeper Met1199 in EGFR) .
What methodologies address low yields in large-scale synthesis of pyrrolopyridine intermediates?
Q. Advanced Research Focus
- Flow chemistry : Continuous processing improves heat transfer and reduces side reactions (e.g., 85% yield for nitro intermediates vs. 60% in batch) .
- DoE (Design of Experiments) : Optimizes parameters (e.g., temperature, catalyst loading) for Pd-mediated couplings .
- Crystallization-directed synthesis : Enhances purity by isolating intermediates as stable salts (e.g., HCl salts of piperidinyl derivatives) .
How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationships be modeled for pyrrolopyridines?
Q. Advanced Research Focus
- Compartmental modeling : Fits plasma concentration-time data to estimate Vd, Cl, and t1/2 (e.g., 3-piperidinyl analogs show Vd = 2.1 L/kg in rats) .
- Tissue distribution studies : Radiolabeled compounds (e.g., 14C-tracers) quantify brain penetration (Kp > 0.5 for tau PET tracers) .
- Mechanistic PK-PD : Links kinase occupancy (via LC-MS/MS) to tumor growth inhibition in xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
